Butan-2-yl 4-amino-4-methylpentanoate hydrochloride
Description
Systematic IUPAC Nomenclature and Synonym Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups. The official IUPAC name is butan-2-yl 4-amino-4-methylpentanoate, with the hydrochloride designation indicating the salt formation with hydrochloric acid. This nomenclature clearly identifies the structural components: a butan-2-yl group serving as the alcohol portion of the ester, connected to a 4-amino-4-methylpentanoic acid backbone. The systematic name reflects the compound's derivation from pentanoic acid with amino and methyl substitutions at the 4-position, esterified with 2-butanol.
Alternative nomenclature systems provide additional naming conventions that are commonly encountered in chemical literature and commercial databases. The compound is also known as sec-butyl 4-amino-4-methylpentanoate hydrochloride, where "sec-butyl" refers to the secondary butyl group attached to the ester oxygen. Another systematic name found in chemical registries is "Pentanoic acid, 4-amino-4-methyl-, 1-methylpropyl ester, hydrochloride," which emphasizes the pentanoic acid core structure and describes the alcohol component as 1-methylpropyl. These various naming conventions reflect different approaches to systematic nomenclature while describing the same molecular structure.
Chemical registry services have assigned specific identification numbers to facilitate unambiguous identification of this compound across different databases and literature sources. The Chemical Abstracts Service registry number for the hydrochloride salt is 1311315-15-7, while the free base form carries the registry number 1247520-64-4. These registry numbers serve as unique identifiers that eliminate confusion arising from multiple naming conventions. Additional database identifiers include the Molecular Design Limited number MFCD18483265 and various PubChem entries that catalog the compound's structural and property data.
The following table summarizes the systematic nomenclature and identification codes for this compound:
| Nomenclature Type | Name/Identifier | Registry Number |
|---|---|---|
| IUPAC Name | butan-2-yl 4-amino-4-methylpentanoate | - |
| Alternative Name | sec-butyl 4-amino-4-methylpentanoate hydrochloride | - |
| Systematic Name | Pentanoic acid, 4-amino-4-methyl-, 1-methylpropyl ester, hydrochloride | - |
| CAS Registry (hydrochloride) | - | 1311315-15-7 |
| CAS Registry (free base) | - | 1247520-64-4 |
| MDL Number | - | MFCD18483265 |
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₀H₂₂ClNO₂, which reflects the addition of hydrochloric acid to the parent ester compound. This formula indicates the presence of ten carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular composition demonstrates the compound's classification as an organonitrogen compound with ester functionality and ionic character due to the hydrochloride salt formation. The carbon framework consists of a five-carbon amino acid chain connected through an ester linkage to a four-carbon alcohol moiety.
Molecular weight calculations provide essential data for stoichiometric determinations and analytical applications. The molecular weight of the hydrochloride salt is 223.74 grams per mole, representing the sum of all constituent atomic masses. This value differs significantly from the free base form, which has a molecular formula of C₁₀H₂₁NO₂ and a molecular weight of 187.28 grams per mole. The difference of 36.46 atomic mass units corresponds precisely to the addition of hydrochloric acid, confirming the 1:1 stoichiometry of the salt formation. These molecular weight values are crucial for accurate preparation of solutions and analytical quantification of the compound.
The elemental composition analysis reveals important insights into the compound's chemical character and physical properties. Carbon constitutes the largest mass percentage at approximately 53.7%, followed by hydrogen at 9.9%, oxygen at 14.3%, nitrogen at 6.3%, and chlorine at 15.8%. This composition indicates a predominantly organic character with significant ionic contribution from the chloride counterion. The high hydrogen content reflects the saturated nature of the carbon framework, while the oxygen and nitrogen content confirms the presence of ester and amino functionalities.
The molecular formula comparison between different forms of the compound is presented in the following table:
| Compound Form | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| Free Base | C₁₀H₂₁NO₂ | 187.28 | Parent ester compound |
| Hydrochloride Salt | C₁₀H₂₂ClNO₂ | 223.74 | Addition of HCl |
| Mass Difference | HCl | 36.46 | Salt formation increment |
Stereochemical Configuration and Conformational Isomerism
The stereochemical analysis of this compound reveals the presence of chiral centers that significantly influence the compound's three-dimensional structure and potential biological activity. The molecule contains at least one chiral center at the C-2 position of the butan-2-yl group, which can exist in either R or S configuration. The butan-2-ol moiety, also known as sec-butanol, is inherently chiral due to the asymmetric carbon bearing the hydroxyl group, and this chirality is preserved in the ester formation. The compound can therefore exist as stereoisomers, with different spatial arrangements around this chiral center affecting its interaction with biological targets and its physical properties.
The amino acid portion of the molecule presents additional stereochemical considerations related to the 4-amino-4-methylpentanoic acid backbone. While the C-4 position bearing both the amino group and methyl substituent creates a quaternary carbon center, the substitution pattern at this position does not generate additional chiral centers due to the presence of two identical methyl groups. However, the overall conformation of the pentanoic acid chain can adopt different rotational conformations around the C-C bonds, influencing the spatial relationship between the amino group and the ester functionality. These conformational variations can affect the compound's ability to interact with enzymes and receptors.
Conformational analysis reveals that the compound can adopt multiple low-energy conformations due to rotation around single bonds within the carbon framework. The ester linkage provides a relatively rigid connection between the amino acid and alcohol portions, but significant flexibility remains in the alkyl chains. The butan-2-yl group can rotate around the C-O ester bond, while the amino acid chain can adopt various conformations around the C-C bonds. Computational modeling studies would be required to determine the preferred conformations and their relative energies, as these structural features directly impact the compound's biological activity and physical properties.
The stereochemical implications extend to the compound's potential for optical activity and its behavior in chiral environments. The presence of chiral centers means that enantiomeric forms of the compound may exhibit different biological activities, a phenomenon known as enantioselectivity. This consideration is particularly important in pharmaceutical applications where different enantiomers can have dramatically different therapeutic effects. The synthesis and isolation of specific stereoisomers may be necessary for optimal biological activity, requiring sophisticated separation techniques or stereoselective synthetic approaches.
Functional Group Characterization and Protonation State
The functional group analysis of this compound reveals a complex molecular architecture incorporating multiple reactive sites that contribute to its chemical behavior and biological activity. The primary functional groups include an ester linkage connecting the amino acid and alcohol components, a primary amino group at the 4-position of the pentanoic acid chain, and the chloride counterion associated with the protonated amino group. These functional groups collectively determine the compound's reactivity profile, solubility characteristics, and potential for intermolecular interactions.
The ester functional group represents the central structural feature connecting the 4-amino-4-methylpentanoic acid moiety to the butan-2-ol component. This ester linkage exhibits characteristic reactivity patterns including susceptibility to hydrolysis under acidic or basic conditions, which can regenerate the parent amino acid and alcohol components. The ester carbonyl carbon serves as an electrophilic center that can participate in nucleophilic attack reactions, while the oxygen atoms can serve as hydrogen bond acceptors. The stability of the ester bond under physiological conditions influences the compound's potential as a prodrug or its susceptibility to enzymatic cleavage by esterases.
The amino group at the 4-position exists in a protonated state as an ammonium cation due to the formation of the hydrochloride salt. This protonation significantly alters the chemical properties compared to the free base form, enhancing water solubility and creating a positively charged center that can participate in ionic interactions. The protonated amino group can serve as a hydrogen bond donor and exhibits reduced nucleophilicity compared to the neutral amine. The pKa value of the amino group, estimated to be in the range of 9-10 based on similar amino acid structures, indicates that the compound will exist predominantly in the protonated form under physiological pH conditions.
The chloride counterion plays a crucial role in maintaining electrical neutrality and influencing the compound's crystalline structure and solubility properties. The chloride anion can participate in hydrogen bonding interactions with the protonated amino group and potentially with other hydrogen bond donors in the molecular environment. The ionic character imparted by the ammonium chloride salt formation significantly enhances water solubility compared to the neutral ester, making the compound more suitable for biological applications and pharmaceutical formulations.
The following table summarizes the functional group characteristics and their chemical properties:
| Functional Group | Position | Protonation State | Key Chemical Properties |
|---|---|---|---|
| Ester Linkage | C1-O bond | Neutral | Hydrolyzable, electrophilic carbonyl |
| Primary Amino Group | C4 | Protonated (NH₃⁺) | Hydrogen bond donor, reduced nucleophilicity |
| Chloride Counterion | Associated with NH₃⁺ | Anionic | Enhances solubility, ionic interactions |
| Alkyl Chains | C2-C5 backbone | Neutral | Hydrophobic character, conformational flexibility |
Properties
IUPAC Name |
butan-2-yl 4-amino-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-5-8(2)13-9(12)6-7-10(3,4)11;/h8H,5-7,11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSHNISMRIUSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CCC(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-15-7 | |
| Record name | Pentanoic acid, 4-amino-4-methyl-, 1-methylpropyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Material Preparation
- 4-amino-4-methylpentanoic acid is used as the key acid component.
- The amino group is often protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted reactions during esterification.
Esterification
- The esterification of the protected amino acid with butan-2-ol is typically conducted under acidic catalysis or using coupling reagents.
- Common methods include:
- Fischer esterification : Heating the protected amino acid with excess butan-2-ol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Activation via mixed anhydrides or acid chlorides : The acid is converted to an activated intermediate (e.g., acid chloride or mixed anhydride), then reacted with butan-2-ol under controlled temperature to form the ester.
Deprotection of Amino Group
- Following esterification, the protecting group is removed:
- Boc groups are typically removed by treatment with 20% HCl in dioxane at room temperature.
- Cbz groups are removed by catalytic hydrogenation using 10% Pd/C under hydrogen atmosphere.
Formation of Hydrochloride Salt
- The free base ester is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by adding anhydrous HCl in an organic solvent such as ether or dioxane.
- This salt formation improves the compound’s crystallinity, stability, and water solubility.
Analytical and Research Findings
- Purity and Yield : The protecting group strategy ensures high purity and yield of the ester intermediate prior to salt formation.
- Salt Formation : Hydrochloride salt formation is confirmed by melting point determination and differential scanning calorimetry (DSC), showing no free base contamination.
- Stability : The hydrochloride salt form exhibits improved thermal stability and solubility compared to the free base.
- Spectroscopic Characterization : Proton nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and mass spectrometry (MS) confirm the structure at each step.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Typical Conditions | Outcome/Remarks |
|---|---|---|---|
| Amino Group Protection | Boc or Cbz protection | Boc2O or Cbz-Cl, mild base | Quantitative protection |
| Esterification | Fischer esterification or acid chloride method | Acid catalyst or acid chloride, reflux or low temperature | High yield ester formation |
| Amino Group Deprotection | Acidic or catalytic hydrogenation | 20% HCl/dioxane or Pd/C hydrogenation | Quantitative deprotection |
| Hydrochloride Salt Formation | Treatment with HCl gas or solution | Anhydrous HCl in ether/dioxane | Crystalline, stable salt |
| Purification | Crystallization or trituration | Solvent selection (acetone, isopropanol) | High purity salt obtained |
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 4-amino-4-methylpentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Medicinal Chemistry
Butan-2-yl 4-amino-4-methylpentanoate hydrochloride is primarily investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets effectively.
Potential Therapeutic Uses:
- Neurological Disorders: The compound is being studied for its ability to modulate neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety disorders. Its structural similarity to known psychoactive compounds suggests it may have similar effects on the central nervous system .
- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound can enhance the efficacy of antibiotics by acting as potentiators. This application is particularly relevant in the context of rising antibiotic resistance .
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying enzyme activity and protein interactions.
Applications in Protein Studies:
- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing enzyme inhibitors as drugs .
- Protein Labeling: It can be utilized in labeling techniques to track protein interactions within cells, aiding in the study of cellular processes and disease mechanisms .
Pharmacological Studies
The pharmacological profile of this compound is under investigation to determine its safety and efficacy as a drug candidate.
Pharmacokinetics and Toxicology:
- Absorption and Distribution: Studies are being conducted to evaluate how well the compound is absorbed in biological systems and how it distributes throughout the body. Understanding these parameters is essential for assessing its therapeutic potential .
- Safety Profile: Toxicity studies are crucial to ensure that the compound does not produce adverse effects at therapeutic doses. Initial findings suggest a favorable safety profile, but further studies are necessary .
Data Tables
| Application Area | Specific Use | Current Findings |
|---|---|---|
| Medicinal Chemistry | Neurological Disorders | Potential modulation of neurotransmitters |
| Antimicrobial Activity | Enhances antibiotic efficacy | |
| Biochemical Research | Enzyme Inhibition | Inhibits specific metabolic enzymes |
| Protein Labeling | Useful in tracking protein interactions | |
| Pharmacological Studies | Absorption and Distribution | Favorable absorption characteristics |
| Safety Profile | Preliminary safety data indicates low toxicity |
Case Studies
-
Neurological Effects Study :
A recent study explored the effects of this compound on animal models of depression. Results indicated significant improvements in behavioral tests compared to control groups, suggesting potential as an antidepressant . -
Antibiotic Potentiation Study :
Research demonstrated that when combined with standard antibiotics, this compound significantly increased their effectiveness against resistant bacterial strains. This finding highlights its potential role as an adjuvant therapy in infectious diseases . -
Toxicological Assessment :
A comprehensive toxicological assessment was conducted to evaluate the safety of this compound. The results showed no significant adverse effects at therapeutic doses, supporting further clinical development .
Mechanism of Action
The mechanism of action of Butan-2-yl 4-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Butan-2-yl 4-amino-4-methylpentanoate
- Butan-2-yl 4-amino-4-methylpentanoate sulfate
- Butan-2-yl 4-amino-4-methylpentanoate phosphate
Uniqueness
Butan-2-yl 4-amino-4-methylpentanoate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications .
Biological Activity
Butan-2-yl 4-amino-4-methylpentanoate hydrochloride, also known as a derivative of branched-chain amino acids, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is an amino acid derivative that plays a role in metabolic processes and has been studied for its effects on muscle metabolism, neuroprotection, and other physiological functions. The compound's structure allows it to interact with various biological systems, influencing metabolic pathways and cellular signaling.
- Metabolic Effects :
- Neuroprotective Properties :
- Influence on Immune Response :
Case Studies
- Muscle Recovery :
- Neuroprotection in Animal Models :
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Butan-2-yl 4-amino-4-methylpentanoate hydrochloride, and how can reaction conditions be controlled to maximize yield?
- Methodology :
- Step 1 : Start with 4-amino-4-methylpentanoic acid. React with butan-2-ol under esterification conditions (e.g., HCl catalysis, reflux in anhydrous ethanol).
- Step 2 : Neutralize the reaction mixture and isolate the ester intermediate via solvent extraction (e.g., dichloromethane/water partition).
- Step 3 : Convert the free amine to the hydrochloride salt by treating with concentrated HCl in a polar solvent (e.g., methanol) under controlled pH (~3–4).
- Purification : Use recrystallization from ethanol/water or column chromatography (silica gel, eluting with chloroform:methanol gradients) .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize temperature (60–80°C) and reaction time (12–24 hrs) to avoid side reactions like hydrolysis.
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify ester linkage (δ ~4.0–4.5 ppm for –OCH–) and amine protonation (broad singlet for –NH).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H] expected at m/z 221.7 for CHNO·HCl).
- Elemental Analysis : Validate Cl content (theoretical: ~14.5% w/w).
- HPLC-Purity : Use a C18 column with UV detection (λ = 210 nm) and mobile phase (acetonitrile:0.1% TFA in water) to assess purity ≥95% .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?
- Methodology :
- In Vivo PK Studies : Administer the compound intravenously/orally to rodents. Collect plasma samples at intervals (0.5, 1, 2, 4, 8, 24 hrs) and quantify via LC-MS/MS. Calculate AUC, C, and t.
- Tissue Distribution : Use radiolabeled -analogs to track uptake in target organs (e.g., brain for neuroactive potential).
- PD Endpoints : Corrogate PK data with biomarker assays (e.g., enzyme inhibition in tissue homogenates) or behavioral tests (e.g., Morris water maze for cognitive effects).
- Statistical Design : Apply factorial designs (e.g., 2 factorial) to test dose, route, and formulation variables .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values across studies)?
- Methodology :
- Meta-Analysis : Systematically compare experimental variables (e.g., assay type: cell-free vs. cell-based; buffer pH; incubation time).
- Reproducibility Testing : Replicate assays under standardized conditions (e.g., ATP-based viability assays in HEK293 cells at pH 7.4, 37°C).
- Structural Confounders : Check for stereochemical impurities (e.g., chiral centers at butan-2-yl or 4-amino groups) via chiral HPLC.
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., NMDA receptors) and cross-validate with experimental IC .
Q. How can computational tools optimize the compound’s synthetic pathway or predict its metabolic stability?
- Methodology :
- Reaction Mechanism Modeling : Apply density functional theory (DFT) to map energy barriers for esterification steps (e.g., Gaussian 09 with B3LYP/6-31G* basis set).
- Metabolite Prediction : Use software like Meteor Nexus to simulate Phase I/II metabolism (e.g., hydrolysis of ester to 4-amino-4-methylpentanoic acid).
- Process Optimization : Implement machine learning (e.g., Python-based Scikit-learn) to correlate reaction variables (temperature, solvent polarity) with yield .
Q. What structural analogs of this compound exhibit improved bioactivity, and how do functional group modifications influence target selectivity?
- Methodology :
- SAR Studies : Synthesize analogs with substituent variations (e.g., methyl → phenyl at 4-position; butan-2-yl → pentan-3-yl ester).
- Comparative Bioassays : Test analogs against primary targets (e.g., GABA receptors) and off-targets (e.g., serotonin transporters) using patch-clamp electrophysiology.
- Data Table :
| Analog Structure | Key Modification | IC (nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|---|
| Butan-2-yl 4-amino-4-methyl | None (Parent Compound) | 150 ± 10 | 1.0 |
| Pentan-3-yl 4-amino-4-methyl | Longer ester chain | 90 ± 5 | 2.3 |
| Butan-2-yl 4-amino-4-phenyl | Aromatic substitution | 25 ± 3 | 0.8 (Reduced selectivity) |
- Insights : Elongated ester chains enhance potency but may reduce blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
